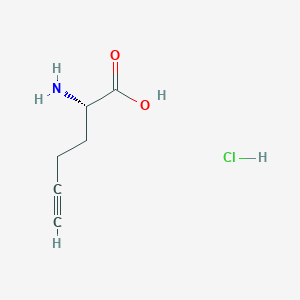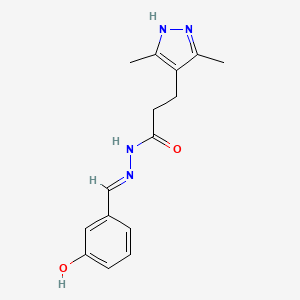
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide, also known as DMPHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPHP is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization : The synthesis and structural characterization of compounds similar to (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide have been explored, focusing on their spectroscopic properties and potential reactivity. For instance, a study detailed the synthesis and comprehensive spectroscopic analysis of a closely related compound, emphasizing its stability and low reactivity, which may inform the synthesis and application of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide in various fields (Karrouchi et al., 2021).
Molecular Docking Studies : Research involving molecular docking studies has provided insights into the biological interactions of compounds with similar structural frameworks, suggesting potential therapeutic applications. A particular focus has been on the anti-diabetic properties revealed through docking results, highlighting the versatility and biomedical relevance of these compounds (Karrouchi et al., 2021).
Antimicrobial and Anti-inflammatory Applications : Compounds structurally related to (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide have been evaluated for their antimicrobial and anti-inflammatory activities. Studies have synthesized and tested various derivatives, indicating the potential of these compounds to serve as effective agents in treating microbial infections and inflammation (Kendre et al., 2015).
Material Science Applications : The adaptation of such compounds in material science, particularly in the modification of polymers for enhanced properties, has been researched. This includes the development of hydrogels with improved swelling characteristics and thermal stability, suggesting applications in medical and engineering fields (Aly & El-Mohdy, 2015).
Corrosion Inhibition : Studies have also explored the use of structurally similar compounds as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This research underscores the potential of such compounds in industrial applications, where corrosion resistance is crucial (Chafiq et al., 2020).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)6-7-15(21)19-16-9-12-4-3-5-13(20)8-12/h3-5,8-9,20H,6-7H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRYVACNKOTMJZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3-hydroxybenzylidene)propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

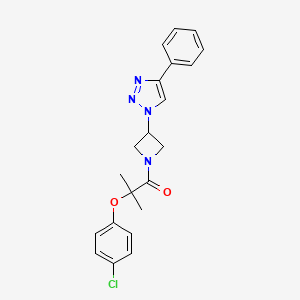
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2938874.png)
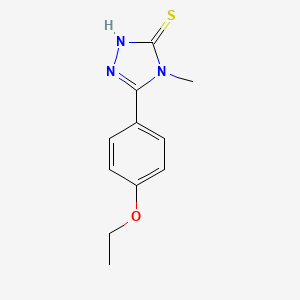


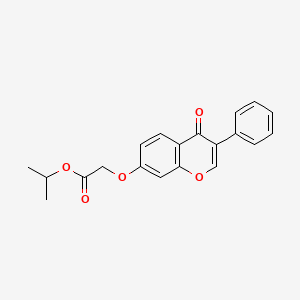
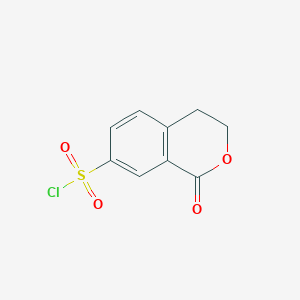

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2938885.png)

![3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2938890.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2938891.png)
